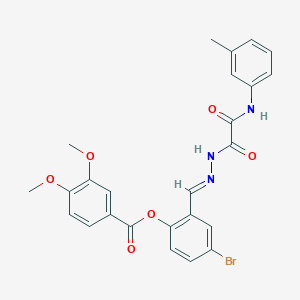

4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

CAS No.: 767334-05-4

Cat. No.: VC16104818

Molecular Formula: C25H22BrN3O6

Molecular Weight: 540.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 767334-05-4 |

|---|---|

| Molecular Formula | C25H22BrN3O6 |

| Molecular Weight | 540.4 g/mol |

| IUPAC Name | [4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C25H22BrN3O6/c1-15-5-4-6-19(11-15)28-23(30)24(31)29-27-14-17-12-18(26)8-10-20(17)35-25(32)16-7-9-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |

| Standard InChI Key | WQFGNYHIMAOSKO-MZJWZYIUSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |

Introduction

Synthesis and Preparation

While specific synthesis protocols for 4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate are not available, similar compounds are often synthesized through multi-step reactions involving condensation and coupling reactions. For instance, compounds with hydrazonoyl groups can be prepared by reacting hydrazines with carbonyl compounds.

Biological Activities

Compounds with similar structures have shown potential in various biological activities:

-

Antimicrobial Activity: Some hydrazonoyl derivatives have been reported to exhibit antimicrobial properties, which could be attributed to their ability to interact with microbial enzymes or DNA .

-

Antiproliferative Activity: Certain benzoate derivatives have shown antiproliferative effects, suggesting potential applications in cancer therapy .

Research Findings and Future Directions

Given the lack of specific data on 4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for confirming its structure. Additionally, in vitro and in vivo studies could provide insights into its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume